molecular formula C19H24F4N2O5 B14113300 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid CAS No. 905808-62-0

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid

Cat. No.: B14113300
CAS No.: 905808-62-0
M. Wt: 436.4 g/mol
InChI Key: LNOBWGIWSIHCBO-UHFFFAOYSA-N
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Description

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is a complex organic compound with the molecular formula C19H24F4N2O5 This compound is characterized by the presence of difluoroethoxy groups attached to a benzoyl moiety, which is further linked to a piperidine ring through an acetic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves multiple steps, starting with the preparation of the benzoyl intermediate. The difluoroethoxy groups are introduced through a nucleophilic substitution reaction, followed by the formation of the benzoyl amide linkage. The final step involves the coupling of the benzoyl amide with piperidine acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. This compound can inhibit or activate specific enzymes, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is unique due to its combination of difluoroethoxy groups, benzoyl amide linkage, and piperidine acetic acid chain. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .

Properties

CAS No.

905808-62-0

Molecular Formula

C19H24F4N2O5

Molecular Weight

436.4 g/mol

IUPAC Name

2-[2-[[[2,5-bis(2,2-difluoroethoxy)benzoyl]amino]methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C19H24F4N2O5/c20-16(21)10-29-13-4-5-15(30-11-17(22)23)14(7-13)19(28)24-8-12-3-1-2-6-25(12)9-18(26)27/h4-5,7,12,16-17H,1-3,6,8-11H2,(H,24,28)(H,26,27)

InChI Key

LNOBWGIWSIHCBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)F)OCC(F)F)CC(=O)O

Origin of Product

United States

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